4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
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Overview
Description
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a heterocyclic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a methoxy-substituted benzene derivative, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit the activity of topoisomerases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets topoisomerases, enzymes that play a crucial role in DNA topology, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family, known for its antibacterial and anticancer properties.
Acriflavine: A derivative of acridine used as an antiseptic and in cancer research.
Proflavine: Another acridine derivative with antibacterial and antiviral properties.
Uniqueness
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is unique due to its specific methoxy and carboxylic acid substitutions, which confer distinct chemical and biological properties. These substitutions enhance its ability to intercalate into DNA and modulate the activity of topoisomerases, making it a valuable compound in scientific research .
Properties
IUPAC Name |
4-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-23-16-8-4-6-12-11(16)9-10-14-17(19(21)22)13-5-2-3-7-15(13)20-18(12)14/h2-8H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLJJCPGABDUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(C4=CC=CC=C4N=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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